molecular formula C21H26FN3O B2531159 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide CAS No. 303151-20-4

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide

Cat. No.: B2531159
CAS No.: 303151-20-4
M. Wt: 355.457
InChI Key: JZWKQLCFGOAPPQ-UHFFFAOYSA-N
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Description

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is a chemical compound characterized by its intricate structure, which includes a fluorophenyl group, a piperazine ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide typically involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 4-bromobenzoyl chloride to yield N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzamide. Finally, the benzamide is subjected to a reductive amination process with pentanoic acid to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanoic acid.

    Reduction: Formation of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentylamine.

    Substitution: Formation of N-{4-[4-(4-substituted phenyl)piperazino]phenyl}pentanamide.

Scientific Research Applications

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(4-chlorophenyl)piperazino]phenyl}pentanamide
  • N-{4-[4-(4-bromophenyl)piperazino]phenyl}pentanamide
  • N-{4-[4-(4-methylphenyl)piperazino]phenyl}pentanamide

Uniqueness

N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-2-3-4-21(26)23-18-7-11-20(12-8-18)25-15-13-24(14-16-25)19-9-5-17(22)6-10-19/h5-12H,2-4,13-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWKQLCFGOAPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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